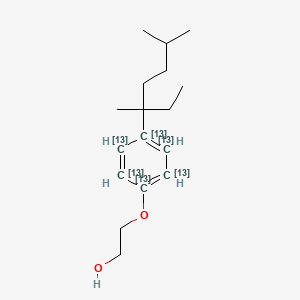

(-)-2-Methylisoborneol-d3

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

This involves understanding the chemical reactions used to synthesize the compound. It often includes the reactants, conditions, catalysts, and the yield of the reaction .Molecular Structure Analysis

This involves understanding the 3D structure of the molecule, including the arrangement of atoms and the types of bonds between them .Chemical Reactions Analysis

This involves understanding how the compound reacts with other substances. It includes the reactants, products, and conditions of the reaction .Physical and Chemical Properties Analysis

This involves understanding the compound’s properties such as melting point, boiling point, solubility, and reactivity .科学的研究の応用

Biosynthesis in Streptomyces coelicolor : (-)-2-Methylisoborneol is produced by soil organisms like Actinomycete, myxobacteria, and cyanobacteria. The sco7700 and sco7701 genes in Streptomyces coelicolor are responsible for its biosynthesis, which involves the formation of (E)-2-methylgeranyl diphosphate and subsequent cyclization to 2-methylisoborneol (Wang & Cane, 2008).

Improved Synthesis and Quantitative Analysis : Improved synthesis of 2-methylisoborneol via methyllithium or methylmagnesium halides acting on d-camphor has been developed. Additionally, a quantitative gas chromatographic method for tracing low concentrations in water has been established (Wood & Snoeyink, 1977).

Adsorption by Activated Carbon : The hydrophilicity of activated carbon's surface is crucial for adsorbing 2-methylisoborneol from water. Microporous, less hydrophilic carbons are more effective in adsorption (Pendleton et al., 1997).

Non-Natural Biosynthesis Pathway : Elongation of dimethylallyl diphosphate with 2-methylisopentenyl diphosphate using farnesyl diphosphate synthase, followed by terpene cyclization, represents a non-natural biosynthesis pathway for 2-methylisoborneol (Gu & Dickschat, 2022).

Detection of 2-MIB Producing Cyanobacteria : A novel method using real-time PCR coupled with TaqMan probe has been developed for detecting 2-MIB-producing cyanobacteria in drinking water reservoirs (Chiu et al., 2016).

Silver Nanorods for SERS-Active Substrates : Silver nanorod arrays have been investigated for reproducible and reusable SERS-active substrates in the detection of 2-MIB, with a detection limit as low as 1 ppt (Botta et al., 2018).

Comparison of Analytical Techniques for Detection : Solid-phase microextraction (SPME) and membrane-assisted solvent extraction (MASE) have been compared for detecting 2-methylisoborneol in water, with SPME being the most sensitive technique (Hurlburt et al., 2009).

Efficient Biodegradation by Bacteria : A novel bacterial strain, Arthrobacter ureafaciens-YW, has been isolated for the efficient biodegradation of 2-MIB, achieving 35% biodegradation in two days (Wu et al., 2013).

作用機序

Safety and Hazards

将来の方向性

特性

| { "Design of the Synthesis Pathway": "The synthesis of (-)-2-Methylisoborneol-d3 can be achieved through a multistep reaction pathway starting from commercially available starting materials.", "Starting Materials": [ "3-methylcyclohexanone", "lithium aluminum hydride", "deuterium oxide", "sodium borodeuteride", "acetic acid", "sodium hydroxide", "sodium sulfate", "magnesium sulfate", "ethyl acetate", "hexane" ], "Reaction": [ "Reduction of 3-methylcyclohexanone with lithium aluminum hydride to yield 3-methylcyclohexanol", "Conversion of 3-methylcyclohexanol to 3-methylcyclohexene via dehydration using sulfuric acid", "Hydroboration of 3-methylcyclohexene with sodium borodeuteride to yield 3-methylcyclohexylborane-d3", "Oxidation of 3-methylcyclohexylborane-d3 with acetic acid and sodium hydroxide to yield 3-methylcyclohexanone-d3", "Reduction of 3-methylcyclohexanone-d3 with deuterium oxide and sodium borodeuteride to yield (-)-2-Methylisoborneol-d3", "Purification of (-)-2-Methylisoborneol-d3 using sodium sulfate and magnesium sulfate, followed by extraction with ethyl acetate and recrystallization from hexane" ] } | |

CAS番号 |

135441-89-3 |

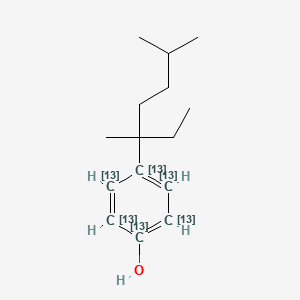

分子式 |

C11H20O |

分子量 |

171.29 g/mol |

IUPAC名 |

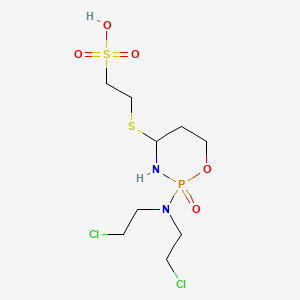

(1R,2R,4R)-1,7,7-trimethyl-2-(trideuteriomethyl)bicyclo[2.2.1]heptan-2-ol |

InChI |

InChI=1S/C11H20O/c1-9(2)8-5-6-10(9,3)11(4,12)7-8/h8,12H,5-7H2,1-4H3/t8-,10-,11-/m1/s1/i4D3 |

InChIキー |

LFYXNXGVLGKVCJ-ZNLVLMOCSA-N |

異性体SMILES |

[2H]C([2H])([2H])[C@]1(C[C@H]2CC[C@@]1(C2(C)C)C)O |

SMILES |

CC1(C2CCC1(C(C2)(C)O)C)C |

正規SMILES |

CC1(C2CCC1(C(C2)(C)O)C)C |

同義語 |

(1R,2R,4R)-1,2,7,7-Tetramethylbicyclo[2.2.1]heptan-2-ol-d3; (1R-exo)-1,2,7,7-Tetramethylbicyclo[2.2.1]heptan-2-ol-d3; (-)-2-exo-Hydroxy-2-methylbornane-d3; |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

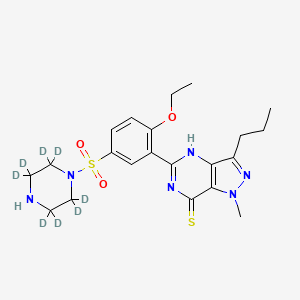

![5-(2-Ethoxy-5-((4-methylpiperazin-1-yl)sulfonothioyl)phenyl)-1-methyl-3-propyl-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one](/img/structure/B565127.png)